REACTION_CXSMILES
|
CC(C1C=CC(O)=CC=1)(C1C=CC([OH:10])=CC=1)C.[CH2:18]1[O:20][CH:19]1[CH2:21]Cl.[C:23]1(=O)OCCC[CH2:31][O:30][C:28](=[O:29])[C:27]2C=C[C:24]1=[CH:25][CH:26]=2>[I-].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C[PH3+])C=CC=CC=1>[CH3:18][O:20][C:19](=[O:10])[C:21]1[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:28]([O:30][CH3:31])=[O:29] |f:0.1,3.4|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O
|
Name
|
triphenylethyl phosphonium iodide
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[I-].C1(=CC=CC=C1)C(C[PH3+])(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C1C=CC(O)=CC=1)(C1C=CC([OH:10])=CC=1)C.[CH2:18]1[O:20][CH:19]1[CH2:21]Cl.[C:23]1(=O)OCCC[CH2:31][O:30][C:28](=[O:29])[C:27]2C=C[C:24]1=[CH:25][CH:26]=2>[I-].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C[PH3+])C=CC=CC=1>[CH3:18][O:20][C:19](=[O:10])[C:21]1[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:28]([O:30][CH3:31])=[O:29] |f:0.1,3.4|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O
|
Name
|
triphenylethyl phosphonium iodide
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[I-].C1(=CC=CC=C1)C(C[PH3+])(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C1C=CC(O)=CC=1)(C1C=CC([OH:10])=CC=1)C.[CH2:18]1[O:20][CH:19]1[CH2:21]Cl.[C:23]1(=O)OCCC[CH2:31][O:30][C:28](=[O:29])[C:27]2C=C[C:24]1=[CH:25][CH:26]=2>[I-].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C[PH3+])C=CC=CC=1>[CH3:18][O:20][C:19](=[O:10])[C:21]1[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:28]([O:30][CH3:31])=[O:29] |f:0.1,3.4|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O
|
Name
|
triphenylethyl phosphonium iodide
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[I-].C1(=CC=CC=C1)C(C[PH3+])(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |